molecular formula C13H13BrO3 B8516067 methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Cat. No.: B8516067
M. Wt: 297.14 g/mol
InChI Key: IKQOCOMANXVDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is a useful research compound. Its molecular formula is C13H13BrO3 and its molecular weight is 297.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

methyl 3-bromo-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate

InChI

InChI=1S/C13H13BrO3/c1-17-13(16)10-4-2-3-8-5-6-9(14)7-11(8)12(10)15/h5-7,10H,2-4H2,1H3

InChI Key

IKQOCOMANXVDJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one from step A1 (600 mg, 2.51 mmol) in neat dimethyl carbonate (2.81 mL, 33.3 mmol) was slowly added 60% NaH dispersed in mineral oil (251 mg, 6.27 mmol). The mixture was stirred at 85° C. for 3 h, then cooled to rt, treated with 1 N HCl (40 mL), and extracted with EtOAc (2×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford crude methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate (800 mg, 2.69 mmol, 107% yield), which was used for the next step without purification. LCMS (M+H)+=297.2. 1H NMR (500 MHz, chloroform-d) δ 12.56 (s, 1H), 7.78 (d, J=2.1 Hz, 1H), 7.47 (dd, J=8.2, 2.1 Hz, 1H), 7.12 (d, J=7.9 Hz, 1H), 3.86 (s, 3H), 2.61 (t, J=6.9 Hz, 2H), 2.18-2.05 (m, 4H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
251 mg
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

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